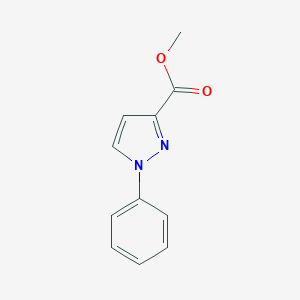

1-Phenyl-3-methoxycarbonylpyrazole

Beschreibung

Eigenschaften

CAS-Nummer |

7188-95-6 |

|---|---|

Molekularformel |

C11H10N2O2 |

Molekulargewicht |

202.21g/mol |

IUPAC-Name |

methyl 1-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-8-13(12-10)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI-Schlüssel |

QACKESFPJOHKIH-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=NN(C=C1)C2=CC=CC=C2 |

Kanonische SMILES |

COC(=O)C1=NN(C=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a systematic comparison of 1-Phenyl-3-methoxycarbonylpyrazole with structurally analogous compounds:

Ethyl 1-(4-Methoxybenzyl)-3-p-Tolyl-1H-pyrazole-5-carboxylate

- Structure : Features a 4-methoxybenzyl group at the 1-position and a p-tolyl group at the 3-position, with an ethyl ester at the 5-position.

- Synthesis : Prepared via cyclization reactions, with crystallographic studies confirming its planar pyrazole core and intermolecular hydrogen bonding, enhancing stability .

1-(3-Chlorophenyl)-5-Methoxy-N-Methylpyrazole-3-Carboxamide

- Structure : Substituted with a 3-chlorophenyl group at the 1-position and a methylcarboxamide (-CONHCH₃) at the 3-position.

- Applications: Known as "PC 222" or "PZ 222," this compound is studied for its pesticidal and pharmacological activities, attributed to the electron-withdrawing chloro group enhancing receptor binding .

1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbohydrazide

- Structure : Contains an ethyl group at the 1-position and a carbohydrazide (-CONHNH₂) at the 5-position.

- Applications : Used in biochemical research, particularly in enzyme inhibition studies, due to the hydrazide group’s chelating properties .

- Key Difference : The carbohydrazide moiety introduces hydrogen-bonding capabilities absent in this compound, altering solubility and reactivity.

Comparative Data Table

Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -COOCH₃) enhance electrophilicity and bioactivity but may reduce metabolic stability. Electron-donating groups (e.g., -OCH₃) improve solubility .

- Synthetic Efficiency : Higher yields (e.g., 72% for sulfonylmethyl derivatives ) are achieved with optimized cyclization protocols compared to carboxamide or carbohydrazide syntheses.

- Biological Relevance : Carboxamide and carbohydrazide derivatives show promise in targeted therapies, while ester derivatives (e.g., methoxycarbonyl) are preferred in agrochemicals due to hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.